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Compound of Interest

Compound Name: (Trimethylsilyl)acetic acid

Cat. No.: B1583790 Get Quote

An In-depth Technical Guide to (Trimethylsilyl)acetic Acid: Properties, Synthesis, and Core

Reactivity for the Modern Chemist

Introduction
(Trimethylsilyl)acetic acid, a unique organosilicon compound, has emerged as a versatile

and powerful reagent in modern organic synthesis. Its structure, which combines a carboxylic

acid moiety with a sterically demanding and electronically influential trimethylsilyl (TMS) group

at the α-position, imparts a distinct reactivity profile that synthetic chemists can exploit for

sophisticated molecular construction. This guide provides an in-depth exploration of the core

chemical properties, synthesis, and, most importantly, the nuanced reactivity of

(trimethylsilyl)acetic acid. We will delve into the mechanistic underpinnings of its key

transformations, offering field-proven insights and detailed protocols relevant to researchers,

scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent begins with its fundamental properties.

(Trimethylsilyl)acetic acid is a solid at room temperature with a relatively low melting point.[1]

[2][3] Its identity and purity are routinely confirmed through a combination of physical

measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of
(Trimethylsilyl)acetic Acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1583790?utm_src=pdf-interest
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8442538.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/341614
https://m.chemicalbook.com/ProductChemicalPropertiesCB8442538_EN.htm
https://www.benchchem.com/product/b1583790?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1583790?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value

CAS Number 2345-38-2[1][4][5]

Molecular Formula C₅H₁₂O₂Si[1][4][5]

Molecular Weight 132.23 g/mol [1][4]

Appearance
Colorless to off-white solid (<39°C) or liquid

(>42°C)[3]

Melting Point 39-42 °C[2][3]

Boiling Point 178.09 °C; 90-95°C at 10 mmHg[3][6]

Flash Point 95 °C (203 °F) - closed cup[2]

Solubility Soluble in ethereal solvents[1][3]

pKa ~5.23 (Predicted)[3]

Spectroscopic Characterization
Spectroscopic data is critical for confirming the structure of (Trimethylsilyl)acetic acid.

¹H NMR: The proton NMR spectrum is characterized by two key signals: a sharp singlet

around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl (Si(CH₃)₃)

group, and a singlet around 2 ppm for the two methylene (CH₂) protons adjacent to the

silicon and carbonyl groups. The acidic proton of the carboxyl group typically appears as a

broad singlet at lower field.[7]

¹³C NMR: The carbon spectrum will show distinct signals for the methyl carbons of the TMS

group, the methylene carbon, and the carbonyl carbon.

²⁹Si NMR: This technique provides direct evidence for the silicon environment and can be a

powerful tool for characterization.[8][9]

IR Spectroscopy: The infrared spectrum will prominently feature a strong, broad absorption

band for the O-H stretch of the carboxylic acid and a sharp, strong absorption for the C=O

stretch of the carbonyl group.
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Synthesis of (Trimethylsilyl)acetic Acid
While commercially available, understanding the synthesis of (trimethylsilyl)acetic acid
provides insight into its cost and potential impurities. Historically, a common method involved

the carbonation of a Grignard reagent derived from chloromethyltrimethylsilane.[10] However, a

more practical and accessible laboratory synthesis involves the C-silylation of the dianion of

acetic acid.[1][10]

Diagram 1: Synthesis via Acetic Acid Dianion

Acetic Acid (CH₃COOH)

2 equiv. LDA, THF
-78 °C to reflux

Deprotonation

Acetic Acid Dianion

1. TMSCl, -78 °C
2. H₂O (Hydrolysis)

C-Silylation

(Trimethylsilyl)acetic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of (Trimethylsilyl)acetic acid.
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Protocol 1: Synthesis from Acetic Acid[11]
This protocol is based on the C-silylation of the acetic acid dianion, which favors the formation

of the C-silylated product over the O-silylated kinetic product.

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen

throughout the reaction.

Dianion Formation:

Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2

equivalents) to a solution of diisopropylamine (2.2 equivalents) in a mixture of THF and

ether at -78 °C.

Slowly add acetic acid (1.0 equivalent) to the LDA solution at -78 °C.

After the addition is complete, allow the mixture to warm to room temperature and then

heat to reflux for approximately 24 hours. This heating step is crucial for isomerizing any

initially formed O-silylation precursor to the thermodynamically stable C-silylated

intermediate upon addition of TMSCl.

Silylation:

Cool the reaction mixture back down to -78 °C.

Add chlorotrimethylsilane (TMSCl, 1.1 equivalents) dropwise via the dropping funnel.

Stir the reaction at -78 °C for one hour and then allow it to warm to room temperature

overnight.

Workup and Isolation:

Quench the reaction by carefully adding water.

Acidify the aqueous layer with dilute HCl and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate,

filter, and concentrate under reduced pressure.

Purification: The crude product, a trimethylsilyl ester intermediate, is then hydrolyzed to yield

the final (Trimethylsilyl)acetic acid. This hydrolysis often occurs quantitatively during the

acidic workup.[10] Further purification can be achieved by recrystallization or distillation.

Core Reactivity and Synthetic Utility
The synthetic power of (trimethylsilyl)acetic acid stems from the reactivity of the α-carbon,

which is activated by both the adjacent carbonyl and the silicon atom. Deprotonation at this

position generates a potent α-silyl carbanion, a key intermediate in several name reactions.

Enolate Formation and the Peterson Olefination
The most prominent application of (trimethylsilyl)acetic acid is in the Peterson olefination, a

silicon-based alternative to the Wittig reaction for converting aldehydes and ketones into

alkenes.[11][12][13] The reaction proceeds via the formation of an α-silyl carbanion (or its

enolate equivalent), which adds to a carbonyl compound. The resulting β-hydroxysilane

intermediate can then be eliminated under either acidic or basic conditions to yield the alkene.

[12][14]

A significant advantage of the Peterson olefination is the stereochemical control it offers. The

elimination of the β-hydroxysilane intermediate proceeds via two distinct, stereospecific

pathways:

Basic Conditions: Promotes a syn-elimination pathway.

Acidic Conditions: Promotes an anti-elimination pathway.

This dichotomy allows for the selective formation of either the (E)- or (Z)-alkene from a single

diastereomer of the β-hydroxysilane intermediate.[11][12][14]

Diagram 2: The Peterson Olefination Mechanism
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Carbanion Formation

Carbonyl Addition

Stereoselective Elimination

(CH₃)₃SiCH₂COOH

2 LDA

[(CH₃)₃SiCHCOO]²⁻ 2Li⁺
α-silyl carbanion equivalent

R¹R²C=O

Nucleophilic Attack

β-hydroxysilane intermediate

Acid (H⁺) Base (e.g., KH)

(E)-Alkene
(from anti-elimination)

(Z)-Alkene
(from syn-elimination)
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Caption: General mechanism of the Peterson Olefination reaction.
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Protocol 2: Peterson Olefination for α,β-Unsaturated
Acid Synthesis
This protocol outlines the reaction of the dianion of (trimethylsilyl)acetic acid with an

aldehyde to form an α,β-unsaturated carboxylic acid.

Dianion Generation:

In a flame-dried, nitrogen-purged flask, dissolve (trimethylsilyl)acetic acid (1.0

equivalent) in dry THF.

Cool the solution to -78 °C in a dry ice/acetone bath.

Slowly add a solution of LDA (2.0 equivalents) in THF dropwise. Stir the resulting mixture

at -78 °C for 30-60 minutes.

Carbonyl Addition:

Add a solution of the desired aldehyde (1.0 equivalent) in dry THF to the dianion solution

at -78 °C.

Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature

and stir overnight.

Workup and Elimination (Basic Conditions):

Pour the reaction mixture into water and extract with a non-polar solvent (e.g., hexane) to

remove non-polar impurities.

Acidify the aqueous layer to pH ~2 with dilute HCl.

The elimination to the α,β-unsaturated acid often occurs spontaneously upon warming or

during the acidic workup. Gentle heating can be applied to drive the elimination to

completion.

Isolation and Purification:

Extract the acidified aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter,

and concentrate in vacuo.

Purify the resulting α,β-unsaturated carboxylic acid by column chromatography or

recrystallization.

Mukaiyama-Type Aldol Reactions
(Trimethylsilyl)acetic acid can also serve as a precursor for bis-silyl ketene acetals, which are

potent nucleophiles in Mukaiyama-type aldol additions.[15][16] In a one-pot procedure, the acid

reacts with an amine base and trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form the

bis-silyl ketene acetal in situ.[15][17] This reactive intermediate then adds to an aldehyde,

catalyzed by the TMSOTf, to yield a β-hydroxy carboxylic acid after acidic workup.[16][17]

This method is exceptionally mild and avoids the harsh basic conditions typically required for

generating carboxylic acid dianions.[15][17]

Diagram 3: One-Pot Mukaiyama Aldol Addition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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